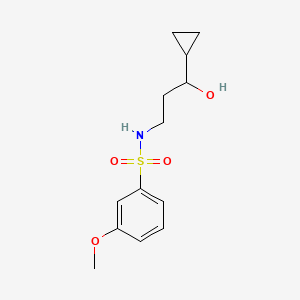

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-18-11-3-2-4-12(9-11)19(16,17)14-8-7-13(15)10-5-6-10/h2-4,9-10,13-15H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIRUYQYDLXQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl-3-hydroxypropyl intermediate. This intermediate is then reacted with 3-methoxybenzenesulfonyl chloride under basic conditions to form the final product. Common reagents used in these reactions include cyclopropyl bromide, sodium hydroxide, and methoxybenzenesulfonyl chloride. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield cyclopropyl ketones or carboxylic acids, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

Neurotropic Effects

Recent studies have highlighted the compound's potential neurotropic effects, particularly in promoting neurite outgrowth. Research indicates that derivatives with similar structural features can enhance neuronal regeneration, making them candidates for treating polyneuropathies and other nerve-related conditions. For instance, compounds that induce neurite outgrowth in models such as PC12 neuronal cells have shown promise in enhancing neuronal plasticity and functional recovery post-injury .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Preliminary evaluations of related sulfonamide derivatives indicate cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and disruption of cellular metabolism. For example, compounds with similar moieties have demonstrated significant activity against human malignant cells, warranting further investigation into their therapeutic applications .

Interaction with Biological Targets

The biological activity of N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide may be attributed to its interaction with multiple biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the methoxy group enhances lipophilicity, potentially improving the compound's membrane permeability and receptor binding affinity.

Case Studies and Research Findings

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | This compound | Neurotropic Effects | Induced significant neurite outgrowth in neuronal cultures, suggesting potential for nerve regeneration therapies. |

| 2 | Related Sulfonamide Derivatives | Anticancer Properties | Exhibited cytotoxic effects against various cancer cell lines, indicating a need for further exploration of their therapeutic potential. |

Future Directions in Research

Given the promising preliminary data surrounding this compound and similar compounds, future research should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and long-term effects.

- Mechanistic Studies : Investigating specific receptor interactions and pathways involved in its biological activities.

- Clinical Trials : Exploring therapeutic applications in neurodegenerative diseases and cancer treatment.

Mechanism of Action

The mechanism by which N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

- N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide

- N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide

- N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide

Uniqueness

Compared to these similar compounds, N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide stands out due to its methoxybenzenesulfonamide moiety, which imparts unique chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enables a broader range of applications in scientific research and industry.

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H17N1O4S1

- Molecular Weight : 285.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound has been linked to several mechanisms:

- GIRK Channel Activation : The compound acts as a G protein-coupled receptor (GPCR) modulator, specifically activating G protein-coupled inwardly rectifying potassium (GIRK) channels. This modulation can influence neuronal excitability and neurotransmitter release, which is significant in neuropharmacology.

- Neurotropic Effects : Research indicates that derivatives similar to this compound enhance neurite outgrowth in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

Biological Activity Overview

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Study 1: Neurotropic Activity

A study focused on the neurotropic effects of compounds structurally similar to this compound demonstrated that at a concentration of 10 μM, these compounds significantly enhanced neurite outgrowth in cultured neurons. The study utilized PC12 cells and showed that combined treatment with nerve growth factor (NGF) resulted in a notable increase in axonal growth, indicating a potential for therapeutic use in conditions like polyneuropathy .

Case Study 2: Cytotoxic Effects

In vitro testing on human cancer cell lines revealed that this compound exhibits cytotoxic properties, with varying degrees of effectiveness across different cell types. The strongest inhibition was observed in RKO cells, where an IC50 value of approximately 60.70 µM was recorded. These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide coupling .

- Purity Control : Post-synthesis purification via flash chromatography (silica gel) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Which analytical techniques are most effective for characterizing this compound and its intermediates?

Basic Research Question

- Structural Confirmation :

- Purity Assessment :

- HPLC : Reverse-phase methods (e.g., 90:10 acetonitrile/water) to achieve >95% purity .

- Crystallography : X-ray diffraction for resolving stereochemistry of the hydroxypropyl group .

How can researchers resolve discrepancies in reported bioactivity data for sulfonamide derivatives like this compound?

Advanced Research Question

- Orthogonal Assays : Validate enzyme inhibition data (e.g., IC) with cellular assays (e.g., TNF-α suppression in macrophages) to confirm target engagement .

- Structural Validation : Compare crystallographic data of the compound bound to its target (e.g., NLRP3 inflammasome) with computational docking results to identify binding mode inconsistencies .

- Batch Analysis : Use LC-MS to check for degradation products or impurities in conflicting bioactivity batches .

What structure-activity relationship (SAR) insights guide the design of analogs for enhanced target specificity?

Advanced Research Question

Key structural modifications and their effects:

Q. Methodology :

- In Silico Screening : Molecular dynamics simulations to predict substituent effects on binding free energy .

- Parallel Synthesis : Generate analogs with varied substituents (e.g., replacing methoxy with trifluoromethyl) and test in enzyme inhibition assays .

What experimental approaches are used to elucidate the mechanism of action of this compound in inflammatory pathways?

Advanced Research Question

- Kinetic Studies : Measure inhibition constants () against recombinant enzymes (e.g., COX-2) using fluorescence polarization assays .

- Pathway Analysis : RNA-seq or proteomics to identify downstream targets (e.g., NF-κB suppression) in treated cell lines .

- Mutagenesis : Engineer point mutations (e.g., Ala scanning) in suspected binding pockets to validate interaction sites .

How do computational methods contribute to understanding the target selectivity of this compound?

Advanced Research Question

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with off-targets (e.g., COX-1 vs. COX-2) and optimize selectivity .

- Pharmacophore Modeling : Identify essential features (e.g., sulfonamide orientation) for binding to D dopamine receptors vs. adrenergic receptors .

- ADMET Prediction : SwissADME or pkCSM to predict bioavailability and toxicity risks early in development .

What strategies address low yield in the final sulfonamide coupling step?

Basic Research Question

- Amine Activation : Pre-activate the amine intermediate with Hünig’s base (DIPEA) to enhance nucleophilicity .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Temperature Gradients : Optimize reaction kinetics by stepwise heating (25°C → 40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.